molecular formula C7H13NO3S B2414514 Methyl (2S)-2-formamido-4-(methylsulfanyl)butanoate CAS No. 28381-57-9

Methyl (2S)-2-formamido-4-(methylsulfanyl)butanoate

Cat. No.: B2414514
CAS No.: 28381-57-9
M. Wt: 191.25
InChI Key: RNIOGTYYPVIKRQ-LURJTMIESA-N
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Description

Methyl (2S)-2-formamido-4-(methylsulfanyl)butanoate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often found in natural products such as fruits and flowers. This particular compound features a formamido group and a methylsulfanyl group attached to a butanoate ester backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2S)-2-formamido-4-(methylsulfanyl)butanoate typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion. Another method involves the use of protecting groups to selectively react the formamido and methylsulfanyl groups before the final esterification step.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common in these processes.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S)-2-formamido-4-(methylsulfanyl)butanoate undergoes several types of chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and methanol.

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Substitution: The formamido group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis uses sodium hydroxide.

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed

    Hydrolysis: Yields the corresponding carboxylic acid and methanol.

    Oxidation: Produces sulfoxides or sulfones.

    Substitution: Results in the formation of new esters or amides depending on the nucleophile used.

Scientific Research Applications

Methyl (2S)-2-formamido-4-(methylsulfanyl)butanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and proteins.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of fragrances and flavoring agents due to its ester functionality.

Mechanism of Action

The mechanism of action of Methyl (2S)-2-formamido-4-(methylsulfanyl)butanoate involves its interaction with various molecular targets. The formamido group can form hydrogen bonds with biological molecules, while the methylsulfanyl group can undergo oxidation to form reactive intermediates. These interactions can affect enzyme activity and protein function, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl butyrate: Another ester with a similar structure but lacks the formamido and methylsulfanyl groups.

    Ethyl acetate: A simple ester used as a solvent with a similar ester backbone but different functional groups.

    Methyl (2S)-2-bromobutanoate: Similar ester structure but with a bromine atom instead of the formamido and methylsulfanyl groups.

Uniqueness

Methyl (2S)-2-formamido-4-(methylsulfanyl)butanoate is unique due to the presence of both the formamido and methylsulfanyl groups, which confer distinct chemical reactivity and potential biological activity. These functional groups allow for a wider range of chemical transformations and interactions compared to simpler esters.

Properties

IUPAC Name

methyl (2S)-2-formamido-4-methylsulfanylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3S/c1-11-7(10)6(8-5-9)3-4-12-2/h5-6H,3-4H2,1-2H3,(H,8,9)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNIOGTYYPVIKRQ-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CCSC)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CCSC)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28381-57-9
Record name methyl (2S)-2-formamido-4-(methylsulfanyl)butanoate
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